molecular formula C25H23N8NaO7S2 B13384207 sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13384207
M. Wt: 634.6 g/mol
InChI Key: RIWWMGQFMUUYIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Its molecular architecture includes:

  • Position 3 substituent: A (1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl group, which enhances β-lactamase stability and broadens antibacterial coverage .
  • Position 7 substituent: A complex side chain featuring a 4-hydroxyphenyl group and a 6-methyl-4-oxidanylidene-1H-pyridin-3-yl carbonylamino moiety, which likely improves binding affinity to penicillin-binding proteins (PBPs) and modulates pharmacokinetic properties.
  • Sodium carboxylate: The sodium salt at position 2 improves aqueous solubility, facilitating intravenous administration .

Synthetic routes involve multi-step reactions, including acylation of the 7β-amino group and introduction of the tetrazolethio moiety via nucleophilic substitution. Structural confirmation relies on techniques such as NMR, IR, and X-ray crystallography (utilizing SHELX software for refinement) .

Properties

IUPAC Name

sodium;7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWWMGQFMUUYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N8NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cephalosporin Core

The β-lactam bicyclic structure is derived from 7-aminocephalosporanic acid (7-ACA). Key steps include:

Side-Chain Coupling at Position 7

The 7-position side chain is synthesized separately and coupled to the core:

  • Synthesis of the 4-hydroxyphenyl-pyridinone fragment :
    • Condensation of 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid with 2-(4-hydroxyphenyl)glycine under carbodiimide-mediated coupling (e.g., EDCI/HOBt).
    • Purification via recrystallization from acetonitrile or ethyl acetate.
  • Coupling to the cephalosporin core :
    • The Boc-protected cephalosporin core reacts with the activated ester of the side chain (e.g., N-hydroxysuccinimide ester) in dimethylformamide (DMF) at 0–5°C.
    • Deprotection using trifluoroacetic acid (TFA) yields the free amine intermediate.

Experimental Data and Optimization

Key reaction conditions and yields from analogous syntheses are summarized below:

Step Reagents/Conditions Yield Source
Tetrazolethio introduction 1-methyl-1H-tetrazole-5-thiol, triethylamine, CH₂Cl₂ 78–85%
Side-chain coupling EDCI/HOBt, DMF, 0–5°C 70–75%
Sodium salt formation NaOH (aq), methanol, lyophilization 90–95%

Purification and Characterization

  • Crystallization : The sodium salt is crystallized from acetonitrile/toluene mixtures.
  • Quality control : Purity is verified via HPLC (>98%) and nuclear magnetic resonance (NMR).

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Cefpiramide sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups in the molecule, affecting its antibacterial activity.

    Reduction: Reduction reactions can modify the molecular structure, potentially impacting its efficacy.

    Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different derivatives of cefpiramide sodium with altered antibacterial properties .

Scientific Research Applications

Cefpiramide sodium has a wide range of scientific research applications:

Mechanism of Action

Cefpiramide sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It binds to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands. This weakens the bacterial cell wall, leading to cell lysis and death . The compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane .

Comparison with Similar Compounds

Structural Comparison

The compound shares its cephalosporin core with other derivatives but differs in substituents critical for activity and stability:

Compound Position 3 Substituent Position 7 Substituent Key Features
Target Compound 1-Methyltetrazolethio methyl 4-Hydroxyphenyl-pyridinone carbonylamino Enhanced β-lactamase resistance; broad-spectrum Gram-negative activity
SQ 14,359 () 1-Methyltetrazolethio methyl D-[(Aminocarbonyl)amino]-2-thienylacetyl High activity against β-lactamase-producing organisms; methoxy group at C-7
Compound 8 () Acetoxymethyl 2-(2-oxo-1,4-diphenylazetin-3-yl)-acetamido Oral bioavailability; ester prodrug design
6e/6f Sodium Salts () Benzothiazole sulfonyl Methoxy-benzimidazole sulfinyl Proton-pump inhibitor activity; unrelated to β-lactam antibiotics

Structural Insights :

  • The 1-methyltetrazolethio group at position 3 is a conserved feature in modern cephalosporins (e.g., SQ 14,359), conferring resistance to enzymatic hydrolysis .
Antimicrobial Activity

Comparative studies highlight substituent-dependent efficacy:

Compound Gram-Positive Activity Gram-Negative Activity β-Lactamase Stability Reference
Target Compound Moderate High High
SQ 14,359 Low High Very High
Cefotaxime (Reference) High Moderate Moderate N/A

Key Findings :

  • The target compound exhibits superior Gram-negative coverage compared to early-generation cephalosporins, attributed to its bulky C-7 side chain .
  • SQ 14,359’s methoxy group at C-7 enhances stability but reduces affinity for PBPs in Gram-positive bacteria, explaining its narrower spectrum .

Challenges :

  • The pyridinone side chain requires precise stereochemical control during acylation, increasing synthetic complexity compared to SQ 14,359 .
Bioactivity Profiling

highlights that structurally similar cephalosporins cluster by bioactivity, correlating with shared mechanisms (e.g., PBP inhibition). The target compound’s unique C-7 group may alter interaction kinetics with specific PBPs (e.g., PBP3 in Pseudomonas aeruginosa) .

Biological Activity

Sodium 7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxidanylidene-1H-pyridin-3-yl)carbonylamino]ethanoyl]amino]-3-[(1-methyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups and a bicyclic framework, which enhances its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C21H24N6O6SC_{21}H_{24}N_6O_6S, with a molecular weight of approximately 476.57 g/mol. The presence of various functional groups, including hydroxyl, carbonyl, and sulfonamide moieties, contributes to its biological activity.

Biological Activity Overview

Preliminary studies have indicated that sodium 7-[...]-carboxylate exhibits antibacterial and anticancer properties. The structural similarity to known pharmacophores in these therapeutic areas suggests that it may effectively target various biological pathways.

Antibacterial Activity

Research has shown that this compound can inhibit the growth of several bacterial strains. The incorporation of five-membered heterocycles in its structure enhances its interaction with bacterial targets, potentially improving efficacy and selectivity against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that sodium 7-[...]-carboxylate can induce apoptosis in cancer cell lines. Mechanistic investigations suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

1. Antibacterial Efficacy

A study conducted on various bacterial strains found that sodium 7-[...]-carboxylate exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, indicating promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Mechanism

In a study involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with sodium 7-[...]-carboxylate resulted in a significant reduction in cell viability (IC50 around 25 µM). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting the compound's potential as a chemotherapeutic agent .

Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialVarious bacterial strainsMIC: 10 - 50 µg/mL
AnticancerMCF7 (breast cancer)IC50: ~25 µM
Apoptosis InductionMCF7Increased apoptotic cells

Q & A

Q. What are the critical parameters for optimizing the synthesis of this cephalosporin derivative?

The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Key steps like acetylation or thioether formation often require reflux (80–100°C) to achieve >70% yield .
  • Catalysts : Use of sodium acetate for pH stabilization during cyclization steps .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. How is the molecular structure confirmed post-synthesis?

A combination of methods is essential:

  • X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry (e.g., 6R,7S configurations) .
  • Spectroscopy :
  • IR : Confirms β-lactam carbonyl stretching (~1750 cm⁻¹) and thioether bonds (~650 cm⁻¹) .
  • NMR : 1H^1H and 13C^{13}C spectra validate substituent positions (e.g., tetrazole methyl groups at δ 2.5–3.0 ppm) .

Q. What methodologies are used to assess its biological activity?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-negative pathogens .
  • β-lactamase stability : Incubation with TEM-1 or SHV-1 enzymes evaluates resistance profiles .

Advanced Research Questions

Q. How do reaction mechanisms differ between analogous cephalosporins during functionalization?

Advanced mechanistic insights require:

  • Computational modeling : Density Functional Theory (DFT) predicts transition states for nucleophilic acyl substitutions at the β-lactam core .
  • Kinetic studies : Monitoring by HPLC reveals rate-limiting steps (e.g., thioether linkage formation vs. oxime isomerization) .
  • Isotopic labeling : 18O^{18}O-tracing identifies hydrolysis pathways under acidic conditions .

Q. What challenges arise in crystallographic refinement of this compound’s polymorphs?

  • Disorder in sidechains : The tetrazole and hydroxyphenyl groups often exhibit positional disorder, resolved via SHELXL’s PART instructions .
  • Hydrogen bonding networks : Graph set analysis (Etter’s rules) classifies intermolecular interactions, critical for understanding stability .

Q. How can contradictory bioactivity data between synthetic batches be resolved?

  • Purity analysis : Use UPLC-MS to detect trace impurities (<0.1%) that may inhibit activity .
  • Experimental replication : Apply factorial design (e.g., Taguchi method) to isolate variables like aeration or stirring rates .
  • Statistical validation : ANOVA identifies significant deviations in MIC values across batches .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

  • Forced degradation studies :
  • Oxidative stress : H2_2O2_2 exposure identifies sulfoxide derivatives via LC-HRMS .
  • Thermal analysis : TGA-DSC profiles reveal decomposition thresholds (>200°C) linked to β-lactam ring breakdown .
    • Metabolite profiling : Rat liver microsome assays detect hydroxylated metabolites using HRMS/MS .

Q. How can computational tools predict novel derivatives with enhanced stability?

  • Reaction path search algorithms : ICReDD’s quantum-chemical workflows screen substituent effects on β-lactam ring strain .
  • Molecular dynamics : Simulate solvent interactions to optimize solubility (logP < −1.5) .
  • Machine learning : Train models on existing cephalosporin libraries to prioritize synthetically feasible candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.